4-[(4-methoxyphenyl)sulfonyl]thiomorpholine
Overview
Description
4-[(4-methoxyphenyl)sulfonyl]thiomorpholine, also known as MTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MTS is a sulfonamide-containing compound that has a thiomorpholine ring structure. It has been widely used as a reagent for the modification of proteins, peptides, and other biomolecules, as well as a tool for studying the structure and function of biological systems.
Scientific Research Applications
Antimicrobial Activity
- "4-[(4-methoxyphenyl)sulfonyl]thiomorpholine" derivatives have been synthesized and shown to possess antimicrobial activity. For instance, research by Kardile and Kalyane (2010) involved the synthesis of thiomorpholine derivatives, which were tested for their antimicrobial properties. These derivatives were synthesized through nucleophilic substitution reactions and tested for effectiveness against various microbes (Kardile & Kalyane, 2010).
Biological Activity and Synthesis
- Sreerama et al. (2020) developed a one-pot synthesis procedure for 1,2,3-triazole derivatives using 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. These compounds were evaluated for their in vitro antibacterial activity and free radical scavenging ability. Among these, a specific compound demonstrated potent activity compared to standard drugs (Sreerama et al., 2020).
Nickel Complex Synthesis and Antibacterial Activity
- Podda et al. (2021) explored the synthesis of nickel complexes using thiomorpholinium and morpholinium amidodithiophosphonates. The antimicrobial activity of these complexes, especially when nano-dispersed in a silica matrix, was investigated, revealing specific inhibition effects on certain bacteria (Podda et al., 2021).
Anticancer Activity
- The synthesis and evaluation of chalcone analogues containing sulfonyl groups for their anticancer activity have been researched by Muškinja et al. (2019). These compounds showed significant in vitro anticancer activities with selective effects on certain cancer cell lines (Muškinja et al., 2019).
Continuous Manufacturing for HIV Maturation Inhibitor
- Strotman et al. (2018) described a high-throughput continuous manufacturing approach for the synthesis of a derivative of thiomorpholine, used as an intermediate in the production of an HIV Maturation Inhibitor (Strotman et al., 2018).
Hydrogen Sulfide-Release for Cardiovascular Biology
- Li et al. (2008) investigated a water-soluble, slow-releasing hydrogen sulfide compound, which included a morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate structure. This compound showed vasodilator and antihypertensive activity, proving useful in studying the biological effects of hydrogen sulfide (Li et al., 2008).
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonylthiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWDJMBQYTBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxy-benzenesulfonyl)-thiomorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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